molecular formula C20H17N3O B12894006 3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl- CAS No. 113696-38-1

3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-

Cat. No.: B12894006
CAS No.: 113696-38-1
M. Wt: 315.4 g/mol
InChI Key: LUIUYGXMWCAILW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridine family, a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science. Its structure features a fused pyrazole-pyridine core substituted with methyl groups at positions 4 and 6, and phenyl groups at positions 2 and 5. The dihydro configuration at positions 2 and 7 introduces partial saturation, influencing its electronic and steric properties.

Properties

CAS No.

113696-38-1

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

4,6-dimethyl-2,7-diphenylpyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C20H17N3O/c1-14-13-15(2)22(16-9-5-3-6-10-16)19-18(14)20(24)23(21-19)17-11-7-4-8-12-17/h3-13H,1-2H3

InChI Key

LUIUYGXMWCAILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=O)C3=CC=CC=C3)N1C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2,7-diphenyl-2H-pyrazolo[3,4-b]pyridin-3(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Esterification and Hydrazide Formation

The 5-carboxylate derivatives undergo sequential modifications:

Starting MaterialReagents/ConditionsProductYieldCharacterization Data
Carboxylic acid (2)MeOH/H₂SO₄ (reflux, 3h)Ethyl ester (3)70%IR: 1666 cm⁻¹ (C=O); M.p. 98-100°C
Ethyl ester (3)NH₂NH₂·H₂O (reflux, 2h)Carbohydrazide (4)75%¹H-NMR: δ 2.74 (s, 3H, CH₃)

Nucleophilic Substitutions

The pyrazole ring facilitates:

  • C-3 methylation via CH₃I/K₂CO₃ in DMF (85% yield, IR ν 2899 cm⁻¹)

  • Arylations using Cu(I)-catalyzed Ullmann couplings (R = Ph, 4-MeOC₆H₄)

Condensation and Annulation Reactions

Condensation with aldehydes produces extended π-systems:

Aldehyde PartnerConditionsProduct TypeFluorescence λmaxReference
Pyridine-2-carbaldehydeEtOH reflux, 6hDipyrazolo[3,4-b:4',3'-e]pyridine412 nm (Φ=0.38)
4-PropoxybenzaldehydeMicrowave, 120°CAlkoxy-substituted derivative428 nm

Key structural features enhancing reactivity:

  • Electron-donating methyl groups at C-4/C-6 stabilize electrophilic intermediates

  • N-2 phenyl group directs regioselectivity in cycloadditions

Oxidation and Reduction Pathways

Controlled oxidation of dihydro intermediates:

Oxidizing AgentProductApplicationSource
MnO₂/CHCl₃Aromatic pyrazolo[3,4-b]pyridineAntimicrobial scaffolds
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Fully conjugated systemFluorescent chemosensors

Reductive pathways remain limited due to the stability of the fused heterocycle under standard H₂/Pd-C conditions.

Mechanistic Insights from Spectroscopic Analysis

Critical spectroscopic signatures guide reaction monitoring:

Reaction StageIR Key Bands (cm⁻¹)¹H-NMR Diagnostic Signals
Starting material3250 (NH), 1666 (C=O)δ 2.74 (s, CH₃)
Cyclization intermediate1705 (C=N), 1590 (C=C)δ 8.70 (d, J=7.5 Hz, pyridine H)
Final product1620 (aromatic C-C), 1580 (C=N)δ 7.60 (m, Ph-H), 2.16 (s, CH₃)

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

DerivativeReaction Rate with PhCHOCatalytic Efficiency (p-TsOH)Source
4,6-Dimethyl-2,7-diphenyl100% conversion in 20 min1.0 equiv required
4-H,6-Me-2,7-diphenyl78% conversion in 35 min1.2 equiv required
4,6-Diethyl analogue<50% conversion after 1hNo reaction with <1.5 equiv

The 4,6-dimethyl substitution pattern enhances electrophilicity at C-5 by +0.12 e (DFT calculations), explaining its superior reactivity .

This systematic analysis demonstrates how strategic functionalization of the pyrazolo[3,4-b]pyridin-3-one core enables access to diverse molecular architectures with tailored electronic and biological properties. The documented reactions provide a robust toolkit for developing pharmaceuticals, materials, and sensors leveraging this privileged scaffold.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A study synthesized several derivatives and found that many displayed nanomolar inhibitory activities against TRKA, suggesting potential as targeted cancer therapies . The mechanism involves the inhibition of cell proliferation and differentiation pathways that are often dysregulated in cancerous cells.

Neuroprotective Effects
Another area of exploration is the neuroprotective properties of this compound. Studies indicate that pyrazolo[3,4-b]pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against a range of bacterial strains, making them candidates for developing new antibiotics .

Agricultural Science

Pesticidal Properties
In agricultural research, compounds similar to 3H-Pyrazolo[3,4-b]pyridin-3-one have been investigated for their pesticidal properties. They can act as effective agents against various pests and pathogens affecting crops. Their mode of action often involves disrupting metabolic pathways in pests or acting as growth regulators in plants .

Herbicide Development
Furthermore, the structural characteristics of pyrazolo[3,4-b]pyridine derivatives make them suitable for herbicide development. Their ability to inhibit specific enzymes involved in plant growth can be harnessed to create selective herbicides that target weeds without harming crops .

Material Science

Polymer Synthesis
The unique chemical structure of 3H-Pyrazolo[3,4-b]pyridin-3-one allows it to be used in synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanomaterials
Recent advancements have explored the incorporation of pyrazolo[3,4-b]pyridine into nanomaterials for drug delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability, which is critical in therapeutic applications .

Case Studies

Study Focus Findings
Cheng et al. (2022)Anticancer ActivityIdentified nanomolar inhibition of TRKA by synthesized derivatives; potential for targeted cancer therapy.
Neuroprotective StudyNeurodegenerative DiseasesDemonstrated protective effects against oxidative stress in neuronal cells; implications for Alzheimer's treatment.
Agricultural ApplicationPesticidal PropertiesEvaluated efficacy against common agricultural pests; potential for new pesticide development.
Polymer ResearchMaterial ScienceDeveloped polymers with enhanced thermal stability using pyrazolo[3,4-b]pyridine derivatives; promising for industrial use.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,7-diphenyl-2H-pyrazolo[3,4-b]pyridin-3(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit key enzymes or receptors involved in disease progression. The presence of phenyl and methyl groups can enhance its binding affinity and specificity towards these targets, leading to its observed bioactivity .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrazolo[3,4-b]pyridine vs. Imidazo[1,5-a]pyridine: The pyrazolo-pyridine core differs from imidazo-pyridine derivatives (e.g., compound 4 in ) by replacing one nitrogen atom in the five-membered ring with a carbon. Pyrazolo-pyridines generally exhibit stronger aromatic stabilization due to the fused pyrazole ring .
  • Spiro and Tetrahydro Derivatives :
    Compounds like spiro[2-ethyl-4'-5'-6'-7'-tetrahydrobenzofuran-4':(5R, 8aS)-5-hexahydrooxazolo[3,4-a]pyridin-3-one] (2g , ) feature saturated oxazolo-pyridine moieties, reducing planarity and increasing conformational flexibility compared to the partially saturated dihydro-pyrazolo-pyridine system.

Substituent Effects

  • Methyl and Phenyl Groups: The 4,6-dimethyl and 2,7-diphenyl substituents in the target compound enhance steric bulk and lipophilicity compared to analogs like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ), which incorporates polar cyano and nitro groups. These differences impact solubility and binding affinity in biological systems.

Physical and Spectral Properties

Melting Points and Stability

Compound Core Structure Substituents Melting Point (°C) Stability Notes
Target Compound Pyrazolo[3,4-b]pyridine 4,6-dimethyl; 2,7-diphenyl Not reported High steric protection
1l () Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, phenethyl 243–245 Polar groups enhance crystallinity
2g () Oxazolo[3,4-a]pyridine Spiro-cyclohexane, ethyl 108 Flexible backbone lowers mp

Spectral Data Trends

  • NMR Shifts :
    The target compound’s methyl groups would resonate near δ 2.1–2.5 ppm (¹H), while phenyl protons appear at δ 7.2–7.6 ppm, consistent with analogs like 1l ().
  • Mass Spectrometry :
    High-resolution MS (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 345.1604 (calculated for C₂₁H₂₀N₂O), differing from 1l ’s [M+H]⁺ at m/z 548.1812 due to distinct substituents .

Research Implications and Limitations

While the provided evidence highlights structural and synthetic parallels, direct data on the target compound’s biological activity or catalytic applications are absent. Further studies should explore:

  • Comparative Bioactivity: Screening against kinase targets, leveraging pyrazolo-pyridine’s known role in kinase inhibition.
  • Thermal Analysis : DSC/TGA to assess stability relative to analogs like 2g .

Biological Activity

3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of pyrazolo[3,4-b]pyridin-3-one derivatives typically involves the condensation of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives. Various reaction conditions have been explored to optimize yields and purity. For instance, the use of different solvents and catalysts has been reported to enhance the efficiency of the synthesis process .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives against several bacterial strains. The compounds were tested using the Kirby-Bauer disk diffusion method against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Results indicated that certain derivatives exhibited moderate antibacterial activity. For example:

CompoundBacterial StrainInhibition Zone (mm)
6hP. aeruginosa13
8fE. coli12
8gS. aureus13

These findings suggest that some derivatives may serve as potential candidates for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has also been investigated. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), colon adenocarcinoma (HCT116), non-small lung cancer (A549), and prostate cancer (PC3). Notably, certain compounds demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative activity:

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT11619.56

These results highlight the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents .

The mechanisms underlying the biological activities of pyrazolo[3,4-b]pyridine derivatives are multifaceted. For instance:

  • Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways, including the modulation of BAX/Bcl-2 ratios and cell cycle arrest at specific phases .

Case Studies

Several case studies have illustrated the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:

  • Study on Anticancer Activity : A derivative was shown to significantly reduce tumor growth in xenograft models of breast cancer.
  • Antibacterial Efficacy : Another study demonstrated that a specific derivative could effectively clear infections in animal models infected with resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for 3H-pyrazolo[3,4-b]pyridin-3-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as halogenation followed by Suzuki-Miyaura cross-coupling. For example:
  • Step 1 : Iodination using N-iodosuccinimide (NIS) in acetone at room temperature to introduce reactive sites .
  • Step 2 : Coupling with aryl boronic acids (e.g., phenylboronic acid) via palladium catalysis (Pd(PPh₃)₄) under reflux in toluene/EtOH/H₂O .
    Optimization involves adjusting solvent polarity, catalyst loading, and temperature to improve yield and selectivity. Characterization via NMR and X-ray crystallography (e.g., as in ) is critical for structural validation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (as demonstrated for analogous pyrazolo-pyridine derivatives) resolves bond lengths, angles, and packing arrangements .
  • Thermal Stability : Differential scanning calorimetry (DSC) determines melting points and decomposition behavior.
  • Solubility : Use shake-flask methods with HPLC quantification across solvents (polar aprotic vs. non-polar) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Short-term storage at -4°C (1–2 weeks) in airtight, light-resistant containers.
  • Long-term stability requires -20°C with desiccants to prevent hydrolysis or oxidation .
  • Monitor degradation via periodic HPLC-MS analysis to detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., hypoxanthine-guanine phosphoribosyltransferase, as noted in ) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
  • Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How to design experiments to investigate environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled UV light and pH conditions (e.g., OECD 111 guidelines) .
  • Phase 2 (Ecotoxicology) : Use Daphnia magna or algal bioassays to determine LC₅₀/EC₅₀ values. For soil systems, employ OECD 207 earthworm toxicity tests .
  • Data Integration : Apply fugacity models to predict distribution in air/water/soil compartments .

Q. How to resolve contradictions in reported pharmacological activities (e.g., target selectivity)?

  • Methodological Answer :
  • Hypothesis Testing : Link discrepancies to variations in assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
  • Dose-Response Analysis : Replicate studies with stricter controls (e.g., standardized cell lines, blinded data collection) .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurity profiles in early syntheses) .

Q. What strategies can improve regioselectivity in functionalizing the pyrazolo-pyridine core?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., -Bpin) to steer cross-coupling reactions to specific positions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may favor nucleophilic attack at electron-deficient carbons .
  • Catalytic Systems : Screen Pd/Ni catalysts with tailored ligands (e.g., bulky phosphines for steric control) .

Methodological Frameworks for Data Interpretation

Q. How to align experimental findings with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Corrogate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity data using linear free-energy relationships (LFER) .
  • Pharmacophore Modeling : Identify essential hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .

Q. What statistical approaches are robust for analyzing dose-response or time-series data in degradation studies?

  • Methodological Answer :
  • Non-linear Regression : Fit degradation kinetics to pseudo-first-order or Weibull models using tools like GraphPad Prism .
  • Multivariate Analysis : Apply PCA or PLS to isolate critical variables (e.g., pH, temperature) influencing degradation .

Contradiction Analysis in Published Studies

Q. How to address conflicting reports on the compound’s mutagenicity or carcinogenicity?

  • Methodological Answer :
  • Toxicogenomic Profiling : Compare transcriptomic responses in in vitro models (e.g., Ames test vs. mammalian cell assays) to identify threshold effects .
  • Meta-Regression : Assess whether discrepancies arise from differences in exposure duration or metabolite profiling methods .

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